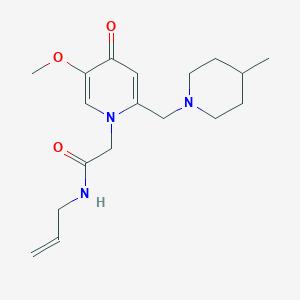
N-allyl-2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(PROP-2-EN-1-YL)ACETAMIDE is a complex organic compound that features a combination of methoxy, piperidine, and dihydropyridine moieties
Métodos De Preparación
The synthesis of 2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the dihydropyridine intermediate.
Methoxy Group Addition: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and continuous flow techniques.
Análisis De Reacciones Químicas
2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(PROP-2-EN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The methoxy and piperidine groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The acetamide group can be hydrolyzed to form carboxylic acids and amines.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating various diseases.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(PROP-2-EN-1-YL)ACETAMIDE would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The piperidine moiety could interact with neurotransmitter receptors, while the dihydropyridine core might affect calcium channels.
Comparación Con Compuestos Similares
Similar compounds include other dihydropyridine derivatives and piperidine-containing molecules. Compared to these, 2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}-N-(PROP-2-EN-1-YL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties.
Similar compounds include:
Nifedipine: A dihydropyridine calcium channel blocker.
Piperidine: A simple piperidine ring structure used in various pharmaceuticals.
Methoxyacetylfentanyl: An opioid analgesic with a methoxy group and piperidine ring.
This compound’s uniqueness lies in its potential to combine the pharmacological effects of both dihydropyridine and piperidine moieties, offering a versatile scaffold for drug development.
Propiedades
Fórmula molecular |
C18H27N3O3 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C18H27N3O3/c1-4-7-19-18(23)13-21-12-17(24-3)16(22)10-15(21)11-20-8-5-14(2)6-9-20/h4,10,12,14H,1,5-9,11,13H2,2-3H3,(H,19,23) |
Clave InChI |
JXNUKLFUPFPDTC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NCC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11235087.png)
![3-bromo-4-methoxy-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11235095.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B11235100.png)
![N-(4-methoxyphenyl)-6-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B11235102.png)
![N-(2,4-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11235103.png)


![methyl N-[(2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]glycinate](/img/structure/B11235122.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11235126.png)
![N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11235137.png)
![N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11235151.png)
![N-(4-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11235155.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11235162.png)
![6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11235176.png)
